molecular formula C15H14Cl2N2OS B5800655 N-(2,4-dichlorophenyl)-N'-(2-methoxybenzyl)thiourea

N-(2,4-dichlorophenyl)-N'-(2-methoxybenzyl)thiourea

Cat. No. B5800655
M. Wt: 341.3 g/mol
InChI Key: CDVOIVUMIRGOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-(2-methoxybenzyl)thiourea, also known as DCMU, is a herbicide that is widely used in scientific research. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects on plants and algae.

Mechanism of Action

N-(2,4-dichlorophenyl)-N'-(2-methoxybenzyl)thiourea binds to the D1 protein in photosystem II, which is responsible for the oxidation of water to oxygen. This binding prevents the transfer of electrons from photosystem II to photosystem I, effectively blocking the electron transport chain. As a result, the production of ATP and NADPH is inhibited, which can lead to the accumulation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants and algae. These include the inhibition of photosynthesis, the accumulation of reactive oxygen species, the disruption of membrane integrity, and the induction of programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dichlorophenyl)-N'-(2-methoxybenzyl)thiourea in lab experiments is its potency as a photosystem II inhibitor. This allows researchers to study the downstream effects of photosynthesis inhibition with high specificity. However, the use of this compound can also have unintended effects on other metabolic pathways, which can complicate data interpretation. Additionally, this compound is toxic to humans and animals, and proper safety precautions must be taken when handling this compound.

Future Directions

There are many future directions for research on N-(2,4-dichlorophenyl)-N'-(2-methoxybenzyl)thiourea and its effects on photosynthesis and other metabolic pathways. One area of interest is the development of new herbicides based on the structure of this compound. Another area of research is the identification of new targets for this compound and related compounds, which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the use of this compound in combination with other inhibitors could provide new insights into the regulation of photosynthesis and other metabolic pathways.

Synthesis Methods

N-(2,4-dichlorophenyl)-N'-(2-methoxybenzyl)thiourea can be synthesized by the reaction of 2,4-dichlorophenyl isothiocyanate with 2-methoxybenzylamine in the presence of a base. The resulting product is then purified by recrystallization.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N'-(2-methoxybenzyl)thiourea is widely used in scientific research to study the photosynthetic electron transport chain in plants and algae. It is a potent inhibitor of photosystem II, which is responsible for the oxidation of water to oxygen during photosynthesis. This compound is used to block this process, allowing researchers to study the downstream effects on the electron transport chain and other metabolic pathways.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[(2-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2OS/c1-20-14-5-3-2-4-10(14)9-18-15(21)19-13-7-6-11(16)8-12(13)17/h2-8H,9H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVOIVUMIRGOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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